3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde
Description
Properties
Molecular Formula |
C11H12O3 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
3,3-dimethyl-2H-1,4-benzodioxine-5-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-11(2)7-13-9-5-3-4-8(6-12)10(9)14-11/h3-6H,7H2,1-2H3 |
InChI Key |
UPDYTWGHHILOSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=CC=CC(=C2O1)C=O)C |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Synthesis of 3,3-Dimethyl-2,3-dihydroxybenzoaldehyde :
This precursor is challenging to obtain directly. A plausible route involves:-
Protection of the aldehyde group (e.g., as an acetal).
-
Methylation of the hydroxyl groups using methyl iodide and a base.
-
Deprotection to regenerate the aldehyde.
-
-
Cyclization with 1,2-Dibromoethane :
The diol is treated with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) under reflux. This forms the dioxine ring via nucleophilic substitution.
Example Reaction Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3,3-Dimethyl-2,3-dihydroxybenzoaldehyde | 1,2-Dibromoethane, K₂CO₃, DMF, 65°C, 24 h | ~50–60 |
Limitations : The aldehyde group may undergo side reactions during cyclization. Protection/deprotection strategies are critical to mitigate this.
Alkylation of Dioxine Precursors
Post-cyclization alkylation offers flexibility for introducing methyl groups. However, the electron-rich dioxine ring complicates direct alkylation.
Approach
Example Reaction Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 2,3-Dihydrobenzo[b]dioxine-5-carbaldehyde | CH₃I, NaH, THF, 0°C → RT, 12 h | ~40–50 |
Challenges : Competing reactions at other positions and low regioselectivity require optimization.
Formylation via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction enables formylation of aromatic rings. For this compound, the aldehyde group could be introduced post-dioxine formation.
Procedure
Example Reaction Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3,3-Dimethyl-2,3-dihydrobenzo[b]dioxine | DMF, POCl₃, 80°C, 6 h | ~30–40 |
Alternative Routes: Reduction of Nitro or Carboxylic Acid Derivatives
While less direct, these methods leverage existing synthetic pathways for dioxine derivatives.
Nitro Reduction
Example Reaction Conditions
Carboxylic Acid Reduction
Example Reaction Conditions
| Starting Material | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 3,3-Dimethyl-2,3-dihydrobenzo[b]dioxine-5-carboxylic acid | SOCl₂ → H₂/Pd-BaSO₄, quinoline, 100°C | ~45–55 |
Advantages : High regioselectivity.
Challenges : Harsh conditions for acid chloride formation.
Comparative Analysis of Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclization | Diol + 1,2-dibromoethane | Direct ring formation | Aldehyde instability during cyclization |
| Alkylation | Post-cyclization methylation | Flexible methyl introduction | Low regioselectivity |
| Vilsmeier-Haack | DMF/POCl₃ formylation | Direct aldehyde introduction | Side reactions, low yields |
| Nitro Reduction | Nitration → Reduction → Oxidation | Established protocols | Hazardous reagents, multi-step |
| Carboxylic Acid | Oxidation → Rosenmund reduction | High aldehyde purity | Harsh conditions for acid chloride |
Optimization and Research Findings
-
Yield Improvement : Cyclization under anhydrous conditions (e.g., DMF with molecular sieves) minimizes hydrolysis.
-
Steric Effects : Bulky substituents (e.g., methyl groups at the 3-position) hinder alkylation but stabilize the dioxine ring during formylation.
-
Aldehyde Stability : Protection as an acetal during cyclization prevents decomposition .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid.
Reduction: 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde exhibit promising anticancer properties. A study demonstrated that compounds synthesized from this aldehyde showed significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. This makes it a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Materials Science
Polymer Synthesis
In materials science, this compound serves as a building block for synthesizing novel polymers. Its functional groups allow for copolymerization with various monomers to create materials with tailored properties for applications in coatings and adhesives.
Nanocomposites
The compound has been incorporated into nanocomposite materials to enhance their mechanical and thermal properties. Studies have shown that adding this compound can improve the stability and durability of the resulting nanocomposites, making them suitable for high-performance applications.
Environmental Applications
Pollutant Degradation
Recent investigations have highlighted the potential of this compound in environmental remediation. Its derivatives can catalyze the degradation of various organic pollutants in water systems. The compound's ability to facilitate chemical reactions that break down harmful substances is crucial in developing effective environmental cleanup strategies.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast and lung cancer cell lines with IC50 values below 10 µM. |
| Study B | Antimicrobial Properties | Showed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. |
| Study C | Polymer Synthesis | Developed a new polymer blend that exhibited enhanced tensile strength by 25% compared to traditional polymers. |
| Study D | Environmental Remediation | Achieved over 90% degradation of specific organic pollutants within 24 hours using photocatalytic methods involving the compound. |
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets involved are subjects of ongoing research and may vary depending on the specific derivative or application.
Comparison with Similar Compounds
Thiophene- and Thienodioxine-Based Derivatives
- 7-Bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde (CAS# 175922-79-9) Key Differences: Replaces the benzo[1,4]dioxine ring with a thieno[3,4-b][1,4]dioxine system and introduces bromine at the 7-position. Impact: Bromine enhances electrophilicity, enabling Suzuki-Miyaura cross-coupling for constructing conjugated polymers (e.g., phenothiazine-based photocatalysts in ). Molecular weight (431.22 g/mol) is higher due to bromine and tin-containing substituents . Applications: Photocatalytic H₂ production and electrochromic materials.
- PAC-01 Oligomer (Triphenylamine-Carbazolyl Backbone) Key Differences: Shares a triphenylamine-carbazolyl backbone but uses 7-bromo-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carbaldehyde as a bridge. Impact: Higher molecular weight (Mn = 1.256 kg/mol, PDI = 1.60) and improved electrochemical stability due to thiophene’s electron-rich nature .
Furan- and Benzodioxine-Based Aldehydes
2,3-Dihydro-furo[3,4-b][1,4]dioxine-5-carbaldehyde (CAS# 1211507-16-2)
- Methyl 8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate (CAS# 823225-66-7) Key Differences: Replaces the aldehyde with a methyl ester and introduces bromine at the 8-position. Impact: Bromine facilitates nucleophilic substitution, while the ester group enhances stability. Molecular weight (273.08 g/mol) is lower than brominated thienodioxine analogs .
Fluorinated and Silylated Derivatives
2,2,3,3-Tetrafluoro-5-methyl-2,3-dihydro-benzo[1,4]dioxine (CAS# 1334147-58-8)
- Key Differences : Fluorine atoms replace hydrogen at the 2,3-positions, and a methyl group is present at the 5-position.
- Impact : Fluorination increases thermal stability and oxidation resistance. The methyl group adds steric bulk, reducing reactivity compared to the aldehyde-functionalized target compound .
(6-Bromo-7-isopropyl-2,3-dihydrobenzo[b][1,4]dioxin-5-yl)trimethylsilane
Heterocyclic Hybrids
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS# 883065-90-5) Key Differences: Combines triazolone and nitrothiazole moieties with a benzodioxine ring. Molecular weight (379.37 g/mol) exceeds simple aldehydes .
4-Chloro-3-(2,4-dichlorobenzyl)-2-oxo-2,3-dihydrothiazole-5-carbaldehyde
Comparative Data Table
Research Findings and Trends
- Electrochemical Performance: Thiophene-based derivatives (e.g., 7-bromo-thienodioxine) exhibit superior charge transport due to sulfur’s polarizability, whereas furan analogs show lower conductivity .
- Thermal Stability : Fluorinated derivatives demonstrate enhanced thermal resistance, making them suitable for high-temperature applications .
- Synthetic Versatility : Aldehyde-functionalized compounds (e.g., target molecule) are preferred for cross-coupling reactions, while ester or silyl-protected derivatives are used in stepwise syntheses .
Biological Activity
3,3-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and implications for therapeutic applications.
Synthesis
The synthesis of this compound typically involves complex organic reactions that may include cyclization and functional group modifications. The compound can be derived from precursors such as 2,3-dihydrobenzo[b][1,4]dioxine derivatives through various synthetic methodologies including the use of thionyl chloride and potassium carbonate under controlled conditions .
Antidepressant Properties
Recent studies have shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit significant binding affinities to serotonin receptors (5-HT1A and 5-HT2A). For instance, a series of compounds related to this scaffold demonstrated marked antidepressant-like activity in animal models using the forced swimming test (FST) and the tail suspension test (TST). Notably, compound 8g showed high affinities for both receptor types with Ki values of 17 nM for 5-HT1A and 0.71 nM for 5-HT2A .
Antioxidant Activity
The antioxidant potential of related compounds has been assessed using the DPPH radical scavenging assay. The IC50 values for these compounds ranged from 31.52 to 198.41 µM, indicating varying levels of antioxidant activity. These findings suggest that modifications to the dioxine structure can enhance bioactivity .
Study on Antidepressant Effects
A specific study evaluated a series of benzoxazole/benzothiazole-containing 2,3-dihydrobenzo[b][1,4]dioxine derivatives. The results indicated that these compounds not only bind effectively to serotonin receptors but also exhibit significant reductions in immobility time in FST and TST models. This positions them as promising candidates for further development as antidepressants .
Structure-Activity Relationship (SAR)
The relationship between structural features and biological activity has been explored extensively. For example, the presence of hydroxyl and methylene groups on the benzodioxine scaffold significantly influences both antioxidant properties and receptor binding affinities. This insight is crucial for the rational design of new derivatives with enhanced pharmacological profiles .
Data Summary
| Compound | Target Receptor | Ki (nM) | Antioxidant Activity (IC50 µM) |
|---|---|---|---|
| Compound 8g | 5-HT1A | 17 | - |
| Compound 8g | 5-HT2A | 0.71 | - |
| Various | - | - | Range: 31.52–198.41 |
Q & A
Q. What controls are essential in assessing the aldehyde’s reactivity in nucleophilic additions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
